N-Benzyl albuterol
Overview
Description
N-Benzyl albuterol, also known as α1-[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol, is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol . It is a derivative of albuterol, a well-known β2-adrenergic receptor agonist used primarily for the treatment of asthma and other pulmonary diseases . This compound is primarily used in scientific research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
N-Benzyl albuterol is a derivative of albuterol, which is a beta-2 adrenergic receptor agonist . The primary targets of albuterol are the beta-2 adrenergic receptors, which are predominantly found in the lungs. These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions .
Mode of Action
This compound, like albuterol, interacts with its targets, the beta-2 adrenergic receptors, by binding to them and activating them . This activation leads to a cascade of biochemical reactions that result in the relaxation of bronchial smooth muscle, thereby opening up the airways and making it easier for the patient to breathe .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by this compound triggers a series of events within the cell. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of albuterol. Albuterol is metabolized in the liver to an inactive sulfate, and excreted primarily in the urine . The onset of action for inhaled albuterol is typically within 5 minutes, and its duration of action ranges from 3 to 6 hours . The half-life of albuterol is approximately 5 hours .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms of conditions such as asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted and inflamed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the effectiveness of this compound can be affected by improper use of the inhaler device, highlighting the importance of proper patient education .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl albuterol typically involves several steps, starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting compound is then brominated to form a bromo ketone, which reacts with N-(tert-butyl)benzylamine to produce the N-benzyl derivative . This derivative is subsequently debenzylated by catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl albuterol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction often involves halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenation with bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzyl albuterol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying β2-adrenergic receptor agonists . In biology, it is used to investigate the effects of β2-adrenergic receptor activation on various cellular processes . In medicine, it is used in preclinical studies to evaluate the efficacy and safety of new β2-adrenergic receptor agonists . Additionally, it has applications in the pharmaceutical industry for the development of new bronchodilators and anti-inflammatory agents .
Comparison with Similar Compounds
N-Benzyl albuterol is structurally similar to other β2-adrenergic receptor agonists such as albuterol and levalbuterol . it has unique properties that distinguish it from these compounds. For example, this compound has a higher molecular weight and a more complex structure due to the presence of the benzyl group . This structural difference may result in variations in pharmacokinetics and pharmacodynamics compared to albuterol and levalbuterol .
Similar Compounds
Albuterol: A widely used β2-adrenergic receptor agonist for the treatment of asthma and COPD.
Levalbuterol: The R-enantiomer of albuterol, which has been shown to have greater efficacy and fewer side effects compared to the racemic mixture.
Salmeterol: A long-acting β2-adrenergic receptor agonist used for the maintenance treatment of asthma and COPD.
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXAYHLQSMNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865134 | |
Record name | N-Benzyl albuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-03-8 | |
Record name | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24085-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl albuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl albuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYL ALBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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